10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione: is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as enzyme cofactors and pigments. This specific compound is characterized by its unique structure, which includes a benzo[g]pteridine core substituted with butyl and hexadecyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pteridine core, which can be synthesized from pyrimidine or pyrazine precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation .
Chemical Reactions Analysis
Types of Reactions: 10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pteridines, quinone derivatives, and reduced forms of the original compound .
Scientific Research Applications
Chemistry: In chemistry, 10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound is studied for its potential role as an enzyme cofactor and its interactions with biological macromolecules. It is also investigated for its photochemical properties and potential use in bioimaging .
Medicine: Research in medicine focuses on the compound’s potential as an antimalarial agent and its ability to inhibit specific enzymes involved in disease pathways. Its structural similarity to other biologically active pteridines makes it a candidate for drug development .
Industry: In industry, the compound is explored for its use in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved include enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Benzo[g]pteridine-2,4(3H,10H)-dione: A parent compound with similar core structure but lacking the butyl and hexadecyl substituents.
3-Methylbenzo[g]pteridine-2,4(3H,10H)-dione: A derivative with a methyl group instead of butyl and hexadecyl groups.
10-Butyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione: A compound with a butyl group but a shorter alkyl chain compared to the hexadecyl group.
Uniqueness: 10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These substituents influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable molecule for various applications .
Properties
CAS No. |
62507-44-2 |
---|---|
Molecular Formula |
C30H46N4O2 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
10-butyl-3-hexadecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C30H46N4O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-20-24-34-29(35)27-28(32-30(34)36)33(23-6-4-2)26-22-19-18-21-25(26)31-27/h18-19,21-22H,3-17,20,23-24H2,1-2H3 |
InChI Key |
MRZXIYMIVMAQFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.